molecular formula C18H26O4 B15132726 5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid

5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid

Cat. No.: B15132726
M. Wt: 306.4 g/mol
InChI Key: OIBREGQJSDDOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid is an organic compound that belongs to the class of phenoxy acids These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route may include:

    Formation of the Phenoxy Intermediate: The reaction of 2,5-dimethylphenol with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form 2,5-dimethyl-4-propanoylphenol.

    Esterification: The phenol intermediate is then reacted with 2,2-dimethylpentanoic acid chloride in the presence of a base to form the ester linkage.

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    Dicamba: Another herbicide with a related chemical structure.

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a carboxylic acid group.

Uniqueness

5-(2,5-Dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid is unique due to its specific substitution pattern and the presence of both dimethyl and propanoyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

5-(2,5-dimethyl-4-propanoylphenoxy)-2,2-dimethylpentanoic acid

InChI

InChI=1S/C18H26O4/c1-6-15(19)14-10-13(3)16(11-12(14)2)22-9-7-8-18(4,5)17(20)21/h10-11H,6-9H2,1-5H3,(H,20,21)

InChI Key

OIBREGQJSDDOCP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.